molecular formula C9H5F4N3O2 B12064577 1H-Benzimidazole, 6-nitro-2-(1,1,2,2-tetrafluoroethyl)- CAS No. 1309602-52-5

1H-Benzimidazole, 6-nitro-2-(1,1,2,2-tetrafluoroethyl)-

Cat. No.: B12064577
CAS No.: 1309602-52-5
M. Wt: 263.15 g/mol
InChI Key: WQWCQZQPBXWPSA-UHFFFAOYSA-N
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Description

1H-Benzimidazole is a heterocyclic compound with the chemical formula C₇H₆N₂. It consists of a benzene ring fused to an imidazole ring. The compound is also known by other names, including benzimidazole, o-benzimidazole, and azindole . Now, let’s explore the specific derivative .

Preparation Methods

For industrial production, researchers typically optimize existing synthetic routes or develop new ones to achieve high yields and cost-effectiveness.

Chemical Reactions Analysis

Reactions::

    Oxidation: Benzimidazoles can undergo oxidation reactions, leading to the formation of various products.

    Substitution: Substituents on the benzimidazole ring can be replaced by other functional groups.

    Reduction: Reduction of nitro groups can yield amino derivatives.

Common Reagents and Conditions::

    Nitration: Nitric acid (HNO₃) in the presence of sulfuric acid (H₂SO₄).

    Substitution: Alkyl halides or aryl halides in the presence of a base.

    Reduction: Hydrogen gas (H₂) with a suitable catalyst (e.g., palladium on carbon).

Major Products:: The major products depend on the specific reaction conditions and substituents. For the compound , the nitro group and tetrafluoroethyl group are key features.

Scientific Research Applications

This compound finds applications in various fields:

    Chemistry: As a building block for designing new materials and pharmaceuticals.

    Biology: Studying its interactions with biological macromolecules (e.g., proteins, DNA).

    Medicine: Investigating its potential as a drug candidate.

    Industry: Used in the synthesis of specialty chemicals.

Mechanism of Action

The exact mechanism of action for this specific compound would require further research. Generally, benzimidazole derivatives can interact with specific receptors or enzymes, affecting cellular processes.

Comparison with Similar Compounds

Remember that this compound’s uniqueness lies in its specific combination of substituents, which may contribute to its distinct properties.

Properties

CAS No.

1309602-52-5

Molecular Formula

C9H5F4N3O2

Molecular Weight

263.15 g/mol

IUPAC Name

6-nitro-2-(1,1,2,2-tetrafluoroethyl)-1H-benzimidazole

InChI

InChI=1S/C9H5F4N3O2/c10-7(11)9(12,13)8-14-5-2-1-4(16(17)18)3-6(5)15-8/h1-3,7H,(H,14,15)

InChI Key

WQWCQZQPBXWPSA-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=C1[N+](=O)[O-])NC(=N2)C(C(F)F)(F)F

Origin of Product

United States

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